

Spectroscopic Profile of 3-Allyloxy-1,2-propanediol: A Technical Guide

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Compound of Interest

Compound Name: 3-Allyloxy-1,2-propanediol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Allyloxy-1,2-propanediol** (CAS No. 123-34-2), a versatile chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Allyloxy-1,2-propanediol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|------------------------------|
| ~5.90 | ddt | 1H | -CH=CH ₂ |
| ~5.25 | dq | 1H | =CH ₂ (trans) |
| ~5.17 | dq | 1H | =CH ₂ (cis) |
| ~4.02 | dt | 2H | -O-CH ₂ -CH= |
| ~3.88 | m | 1H | -CH(OH)- |
| ~3.67 | dd | 1H | HO-CH ₂ - (one H) |
| ~3.59 | dd | 1H | HO-CH ₂ - (one H) |
| ~3.50 | d | 2H | -CH ₂ -O-Allyl |
| ~2.55 | br s | 2H | -OH |

Note: Spectra are typically recorded in CDCl₃ at 90 MHz. Chemical shifts are referenced to TMS (δ 0.00). Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

¹³C NMR (Carbon-13 NMR) Data[\[1\]](#)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------------|
| ~134.8 | -CH=CH ₂ |
| ~117.2 | =CH ₂ |
| ~72.5 | -O-CH ₂ -CH= |
| ~72.3 | -CH ₂ -O-Allyl |
| ~70.7 | -CH(OH)- |
| ~64.2 | HO-CH ₂ - |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00).

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|----------------------------------|
| ~3380 (broad) | O-H stretch (alcohol) |
| ~3080 | =C-H stretch (alkene) |
| ~2920, 2870 | C-H stretch (alkane) |
| ~1645 | C=C stretch (alkene) |
| ~1420 | C-H bend (alkane) |
| ~1110 | C-O stretch (ether and alcohol) |
| ~990, 925 | =C-H bend (alkene, out-of-plane) |

Note: Spectrum is typically obtained from a liquid film.

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
|----------------------------|------------------------|--|
| 132 | < 5 | [M] ⁺ (Molecular Ion) |
| 101 | ~20 | [M - CH ₂ OH] ⁺ |
| 75 | ~60 | [M - C ₃ H ₅ O] ⁺ |
| 57 | 100 | [C ₃ H ₅ O] ⁺ (Allyloxy cation) |
| 45 | ~80 | [C ₂ H ₅ O] ⁺ |
| 41 | ~70 | [C ₃ H ₅] ⁺ (Allyl cation) |

Note: Data obtained by Electron Ionization (EI) Mass Spectrometry.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **3-Allyloxy-1,2-propanediol** is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing. The solution is then transferred to a standard 5 mm NMR tube.

^1H NMR Acquisition Parameters (Typical):

- Spectrometer: 300-500 MHz
- Pulse Program: Standard single-pulse sequence
- Number of Scans: 16-64
- Acquisition Time: 3-4 seconds
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-12 ppm
- Temperature: 298 K

^{13}C NMR Acquisition Parameters (Typical):

- Spectrometer: 75-125 MHz
- Pulse Program: Proton-decoupled single-pulse sequence
- Number of Scans: 1024-4096 (due to the low natural abundance of ^{13}C)
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-150 ppm
- Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation: As **3-Allyloxy-1,2-propanediol** is a liquid, a neat (undiluted) sample is prepared as a thin film. A single drop of the liquid is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin, uniform film.

FT-IR Acquisition Parameters (Typical):

- Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Mode: Transmittance or Absorbance
- Background: A background spectrum of the clean salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

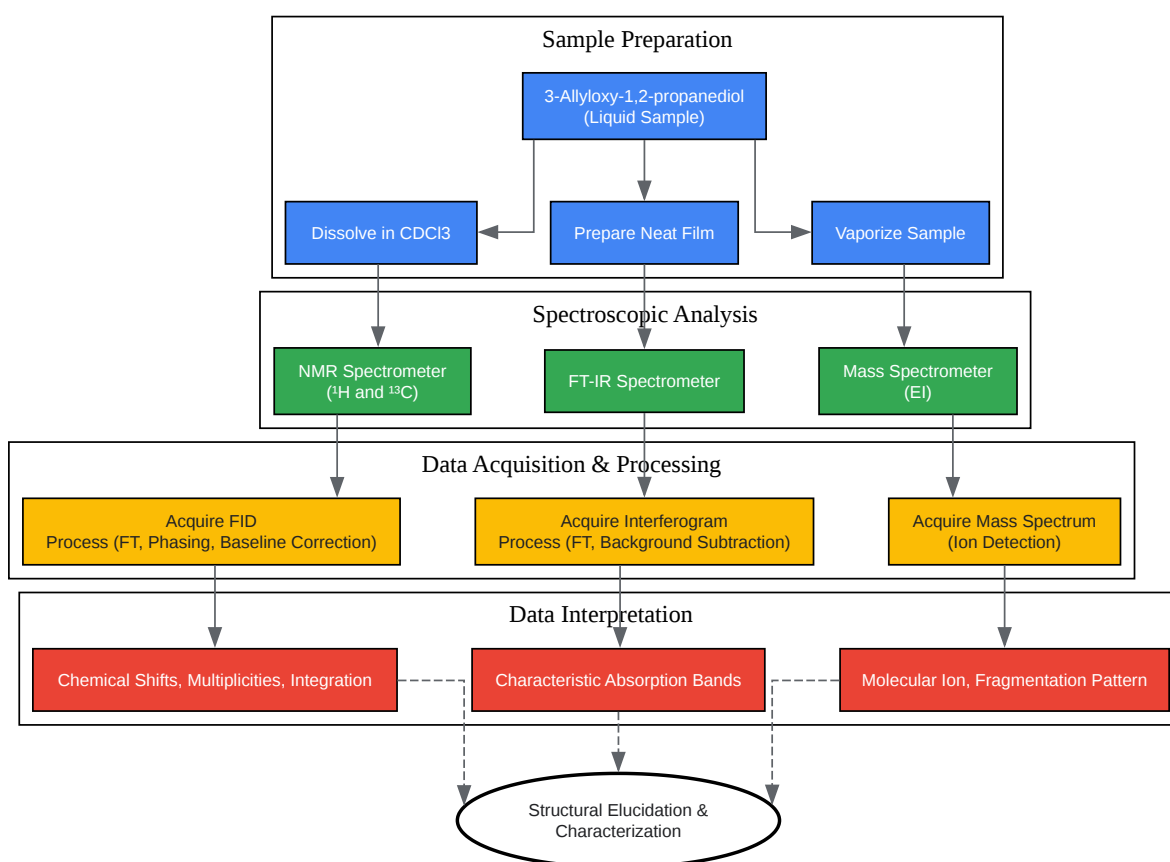
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) interface for volatile liquids. The sample is vaporized in the ion source.

Electron Ionization (EI) Mass Spectrometry Parameters (Typical):

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 150-250 $^{\circ}\text{C}$
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 30-200
- Vacuum: High vacuum (typically 10^{-6} to 10^{-7} Torr)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Allyloxy-1,2-propanediol**.



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General workflow for spectroscopic analysis.

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References

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